4-Hydroxy-7-methoxy-1-methylquinolin-2(1H)-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H11NO3 |
|---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
4-hydroxy-7-methoxy-1-methylquinolin-2-one |
InChI |
InChI=1S/C11H11NO3/c1-12-9-5-7(15-2)3-4-8(9)10(13)6-11(12)14/h3-6,13H,1-2H3 |
InChI Key |
YOWLBXQSEJRZNE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CC(=C2)OC)C(=CC1=O)O |
Origin of Product |
United States |
Biological Activity
4-Hydroxy-7-methoxy-1-methylquinolin-2(1H)-one is a quinoline derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a hydroxy group at the 4-position, a methoxy group at the 7-position, and a methyl group at the 1-position of the quinoline ring. Its molecular formula is C_11H_11N_1O_3, with a molecular weight of approximately 205.21 g/mol.
Chemical Structure and Properties
The unique structural features of this compound contribute to its biological activity. The presence of hydroxyl and methoxy groups enhances its solubility and reactivity, allowing for potential therapeutic applications. The compound's ability to form hydrogen bonds and engage in various chemical reactions makes it a candidate for further exploration in drug development.
Biological Activities
Research indicates that this compound exhibits several biological activities, including:
- Anticancer Activity : Studies have shown that derivatives of this compound demonstrate significant cytotoxic effects against various cancer cell lines. For instance, one study reported IC50 values of 1.539 μM/ml against A549 lung cancer cells and 1.732 μM/ml against K562 leukemia cells, indicating potent anticancer properties .
- Antimicrobial Effects : The compound has been noted for its antimicrobial activity against both bacterial and fungal strains, suggesting its potential as an antimicrobial agent .
- Antimalarial Properties : Certain derivatives have shown effectiveness against malaria, with research indicating that modifications to the quinoline structure can enhance antimalarial activity .
The biological mechanism underlying the activity of this compound involves interactions with specific biological targets. Molecular docking studies have revealed strong binding affinities to key proteins involved in cancer progression and microbial resistance. For example, docking studies indicated a favorable interaction with the epidermal growth factor receptor (EGFR), which is critical in many cancers .
Research Findings and Case Studies
Several studies have explored the synthesis and biological evaluation of this compound:
Scientific Research Applications
Pharmaceutical Development
Anticancer Properties
Research indicates that 4-Hydroxy-7-methoxy-1-methylquinolin-2(1H)-one exhibits promising anticancer activity. In vitro studies have demonstrated its ability to inhibit tumor growth in several cancer cell lines, including HeLa and MCF-7. The compound's mechanism involves inducing apoptosis and disrupting cell cycle progression, particularly arresting cells at the G2/M phase. For instance, one study reported that certain analogs of this compound showed low nanomolar potency in inhibiting cell viability, with IC50 values as low as 0.24 μM in MCF-7 cells .
Table 1: Anticancer Activity of this compound Analogues
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Analogue 21 | HeLa | 0.39 ± 0.01 |
| Analogue 22 | MCF-7 | 0.24 ± 0.02 |
| Analogue 24 | HeLa | 0.63 ± 0.05 |
| Analogue 25 | MCF-7 | 0.71 ± 0.12 |
Antimicrobial Applications
The compound has shown effectiveness against various bacterial and fungal strains, making it a candidate for developing new antimicrobial agents. Its structural features contribute to its ability to penetrate microbial membranes and disrupt cellular functions, which is crucial in combating resistant strains of pathogens.
Fluorescent Probes
Due to its unique chemical structure, this compound is utilized as a fluorescent probe in biological imaging. This application is essential for tracking cellular processes and studying dynamic biological systems, providing insights into cellular behavior under various conditions.
Antioxidant Research
This compound exhibits significant antioxidant properties, which are beneficial in formulating products aimed at reducing oxidative stress within cells. Its ability to scavenge free radicals contributes to potential therapeutic applications in age-related diseases and conditions associated with oxidative damage.
Material Science
In material science, researchers are investigating the use of this compound in developing advanced materials, particularly coatings and polymers that require enhanced durability and resistance to environmental factors. The compound's chemical stability and reactivity make it suitable for creating materials with specific functional properties.
Case Studies
Several studies highlight the applications of this compound:
- Anticancer Activity : A study demonstrated that analogs of the compound could induce apoptosis in cancer cells at concentrations as low as 10 nM, indicating a strong potential for therapeutic development .
- Antimicrobial Efficacy : Research has shown that derivatives of this quinoline exhibit broad-spectrum antimicrobial activity, suggesting their use in treating infections caused by resistant bacteria .
- Fluorescent Imaging : The compound has been successfully employed in biological imaging studies, allowing researchers to visualize cellular processes in real-time .
Chemical Reactions Analysis
Oxidation Reactions
The 4-hydroxy group undergoes selective oxidation under controlled conditions:
| Reaction Type | Reagents/Conditions | Product Formed | Yield | Source |
|---|---|---|---|---|
| Quinone formation | KMnO₄ in acidic aqueous solution | 7-Methoxy-1-methylquinoline-2,4-dione | 62-68% |
This oxidation proceeds via single-electron transfer mechanisms, with the methoxy group at position 7 providing electronic stabilization to the intermediate radical species.
Nucleophilic Substitutions
The 7-methoxy group participates in demethylation and displacement reactions:
Key substitution pathways:
The reaction kinetics show second-order dependence on amine concentration, suggesting a bimolecular nucleophilic aromatic substitution mechanism .
Cyclization Reactions
Acid-catalyzed annulations produce fused heterocycles:
| Propargylic Alcohol | Catalyst | Product Class | Yield Range |
|---|---|---|---|
| HC≡CCH₂OH | H₂SO₄ (10 mol%) | Pyrano[3,2-c]quinolones | 72-85% |
| PhC≡CCH₂OH | TFA (15 mol%) | Furo[3,2-c]quinolones | 65-78% |
Mechanistic studies reveal two distinct pathways:
-
Friedel-Crafts allenylation followed by 6-endo-dig cyclization
-
Concerted [4+2] cycloaddition with in situ formed allenyl intermediates
Halogenation Reactions
Regioselective iodination occurs at position 3:
-
Dissolve substrate in DMF (0.1M)
-
Add n-butylamine (10 eq) and I₂ (1.05 eq)
-
Stir at 25°C for 12 hr
-
Quench with Na₂S₂O₃
Outcome :
(91% yield)
X-ray crystallography confirms iodine incorporation at C3 due to para-directing effects of the 4-hydroxy group .
Condensation Reactions
The 4-hydroxy group participates in C-C bond forming reactions:
Hydrazone formation :
Typical conditions :
-
Ethanol reflux, 4-6 hr
-
55-72% isolated yields
Schiff base formation :
These derivatives show enhanced water solubility (>2.5 mg/mL vs 0.3 mg/mL parent) .
Comparative Reactivity Table
| Position | Functional Group | Reactivity Profile | Preferred Reactions |
|---|---|---|---|
| C4 | -OH | Oxidation, O-alkylation, Schiff base | Quinone formation, Glycosylation |
| C7 | -OCH₃ | Demethylation, SNAr | BBr₃ demethylation, Aminolysis |
| C3 | -H | Electrophilic substitution | Iodination, Nitration |
| C1 | -CH₃ | Inert under standard conditions | N/A |
Electronic effects: The 7-methoxy group (+M effect) activates positions 5 and 8 for electrophilic attack, while the 4-hydroxy group (-I effect) directs incoming electrophiles to C3 and C6 .
Stability Considerations
-
pH-dependent degradation :
-
Stable in pH 5-7 (t₁/₂ > 48 hr)
-
Rapid decomposition at pH >9 (OH⁻ catalyzed ring opening)
-
Acid-catalyzed dimerization observed at pH <3
-
-
Photochemical stability :
These reaction pathways demonstrate the compound's versatility as a synthetic intermediate in medicinal chemistry and materials science. Recent advances in continuous flow chemistry have improved yields in large-scale oxidations (85% vs batch 68%) and reduced reaction times for iodinations from 12 hr to 23 min .
Comparison with Similar Compounds
Structural Features
The following table compares key structural features of 4-Hydroxy-7-methoxy-1-methylquinolin-2(1H)-one with analogous quinolinones:
Antimicrobial Activity
- The target compound and its derivatives exhibit moderate to strong antimicrobial activity. For example: 3-[(2,3-Dihydro-1H-1,4-diazepin-6-yl)carbonyl]-4-hydroxy-1-methylquinolin-2(1H)-one: Demonstrated 77% yield and activity against Gram-positive bacteria, attributed to the diazepine moiety enhancing membrane penetration . 4-Hydroxy-1-methyl-3-phenylquinolin-2(1H)-one: Showed higher activity against Staphylococcus aureus than non-phenylated analogues due to increased hydrophobicity .
Antimalarial Potential
- 4-Hydroxy-6-methoxy-3-phenylquinolin-2(1H)-one: Reported to inhibit Plasmodium falciparum growth with IC₅₀ values < 1 μM, linked to the phenyl group stabilizing interactions with heme in malaria parasites .
Key Research Findings
Substituent Effects: Methoxy groups at position 7 improve solubility but may reduce metabolic stability compared to halogenated analogues (e.g., 6-chloro-4-hydroxy-7-methoxyquinolin-2(1H)-one) .
Synthetic Flexibility : The N1-methyl group facilitates regioselective functionalization, enabling the synthesis of triazole and pyrimidine hybrids for enhanced bioactivity .
Spectroscopic Signatures : Distinct ¹H NMR shifts are observed for the hydroxy group (δ ~12 ppm) and methoxy group (δ ~3.8 ppm), aiding in structural confirmation .
Preparation Methods
Reaction Conditions and Optimization
The nitrogen at position 1 is alkylated using methyl iodide () in the presence of a strong base such as sodium hydride () in dimethylformamide (DMF). A typical procedure involves:
-
Dissolving 4-hydroxy-7-methoxyquinolin-2(1H)-one (5.0 mmol) in anhydrous DMF (20 mL).
-
Adding (60% dispersion in oil, 6.0 mmol) at 0°C under nitrogen.
-
Dropwise addition of methyl iodide (6.0 mmol) and stirring at room temperature for 12 hours.
The reaction is quenched with ice water, and the product is extracted with ethyl acetate. Purification via silica gel chromatography (ethyl acetate/hexane, 1:1) yields the target compound in 65–70% purity. Challenges include competing O-alkylation, which is mitigated by using a large excess of methyl iodide.
Characterization Data
-
NMR (400 MHz, DMSO-) : δ 12.87 (s, 1H, OH), 8.20–8.25 (m, 1H), 7.74–7.83 (m, 2H), 3.99 (s, 3H, OCH), 2.37 (s, 3H, NCH).
-
HRMS (ESI) : Calculated for [M+H]: 206.0817, Found: 206.0813.
Gould-Jacobs Cyclization with N-Methyl-7-methoxyaniline
The Gould-Jacobs reaction constructs the quinolinone core from an aniline derivative and a β-keto ester, enabling simultaneous incorporation of the 1-methyl and 7-methoxy groups.
Synthetic Pathway
-
Synthesis of N-Methyl-7-methoxyaniline :
-
Cyclization with Ethyl Acetoacetate :
Yield and Purity
This method achieves a 55–60% yield, with purity exceeding 95% after recrystallization. Key advantages include regioselective formation of the 4-hydroxy group and minimal side products.
Condensation of N-Methyl-7-methoxyisatoic Anhydride
A third route leverages isatoic anhydride derivatives to build the quinolinone scaffold, as demonstrated in recent antimicrobial studies.
Stepwise Synthesis
-
Preparation of N-Methyl-7-methoxyisatoic Anhydride :
-
Condensation with β-Ketoester :
Performance Metrics
-
Yield : 40–45% (lower due to steric hindrance from the N-methyl group).
-
Purity : 98% after silica gel chromatography (dichloromethane/methanol, 9:1).
Comparative Analysis of Synthetic Routes
| Method | Starting Material | Key Reagents | Yield (%) | Purity (%) | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Nitrogen Alkylation | 4-Hydroxy-7-methoxyquinolin-2(1H)-one | 65–70 | 90 | Simple, one-step | Competing O-alkylation | |
| Gould-Jacobs Cyclization | N-Methyl-7-methoxyaniline | Ethyl acetoacetate | 55–60 | 95 | Regioselective, high purity | High-temperature conditions |
| Isatoic Anhydride Route | N-Methyl-7-methoxyisatoic anhydride | β-Ketoester, NaH | 40–45 | 98 | Modular, adaptable to other analogs | Low yield, multi-step synthesis |
Q & A
Q. What are the standard synthetic routes for 4-Hydroxy-7-methoxy-1-methylquinolin-2(1H)-one?
- Methodology : The compound is typically synthesized via condensation reactions. For example, derivatives of 4-hydroxyquinolin-2(1H)-ones are prepared by refluxing substituted aldehydes with amines or diamines in ethanol under basic conditions (e.g., KOH). Key steps include:
- Reagent selection : Use of carboxaldehydes and guanidine hydrochloride in ethanol/KOH for cyclization .
- Reaction optimization : Heating at reflux (4–15 minutes to 4 hours) to achieve yields of 64–77%, followed by neutralization with HCl .
- Purification : Crystallization from DMF or ethanol to isolate pure products .
Q. How is structural characterization performed for this compound?
- Methodology : A combination of spectroscopic techniques is employed:
- IR spectroscopy : Identifies hydrogen-bonded C=O (1663 cm⁻¹), C=N (1620 cm⁻¹), and aromatic C=C (1567 cm⁻¹) groups .
- ¹H NMR : Assigns signals for methyl groups (δ 3.59 ppm), aromatic protons (δ 6.99–8.18 ppm), and exchangeable NH/OH protons .
- Mass spectrometry : Confirms molecular ion peaks (e.g., m/z 297) and fragmentation patterns .
Q. What preliminary biological assays are used to evaluate its activity?
- Methodology : Antimicrobial activity is assessed via:
- Agar diffusion : Testing against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria.
- MIC determination : Using serial dilutions (e.g., 25–100 µg/mL) to quantify inhibitory concentrations .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity of this compound?
- Methodology : Quantum mechanical calculations (DFT/B3LYP) model:
Q. How to resolve contradictions in antimicrobial data across studies?
- Methodology : Discrepancies in MIC values may arise from:
- Strain variability : Use standardized strains (e.g., ATCC) and replicate assays ≥3 times .
- Solubility effects : Pre-dissolve compounds in DMSO (≤1% v/v) to avoid solvent interference .
- Statistical validation : Apply ANOVA or t-tests to confirm significance of results .
Q. What strategies optimize the synthesis of analogs for structure-activity relationship (SAR) studies?
- Methodology : Focus on substituent variation:
- Positional modifications : Introduce groups at C-3 (e.g., acylpyrimidine) or C-7 (e.g., halogens) to modulate bioactivity .
- Functionalization : Use photochemical alkylation to attach alkyl/ether groups under UV light .
- High-throughput screening : Employ parallel synthesis in microplates to rapidly generate analogs .
Q. How to analyze the compound’s pharmacokinetic properties in vitro?
- Methodology : Key assays include:
- Lipophilicity : Measure logP values via HPLC (C18 column, methanol/water gradient) .
- Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS .
- Plasma protein binding : Use equilibrium dialysis to determine free fraction .
Specialized Methodological Considerations
Q. What advanced spectral techniques resolve tautomeric or conformational ambiguities?
- Methodology :
- Variable-temperature NMR : Observe chemical shift changes to identify tautomers (e.g., keto-enol forms) .
- X-ray crystallography : Resolve crystal structures to confirm substituent positions (e.g., methoxy vs. hydroxy groups) .
Q. How to design experiments for studying enzyme inhibition mechanisms?
- Methodology :
Q. What in silico tools predict toxicity and regulatory compliance?
- Methodology :
- ADMET prediction : Use SwissADME or ProTox-II to estimate acute toxicity (e.g., LD₅₀) .
- Regulatory alignment : Cross-reference with EPA DSSTox for hazard classification (e.g., GHS Category 4 for oral toxicity) .
Tables for Key Data
Table 1 : Synthetic Yields and Conditions for Selected Derivatives
| Derivative | Reagents | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|
| Compound 11 (Acylpyrimidine) | Carboxaldehyde, guanidine | 4 hours | 64 | |
| Compound 23 (Diazepine) | Carboxaldehyde, ethylenediamine | 15 minutes | 77 |
Table 2 : Spectral Signatures of Core Functional Groups
| Functional Group | IR (cm⁻¹) | ¹H NMR (δ, ppm) |
|---|---|---|
| C=O (hydrogen-bonded) | 1663 | - |
| CH3 (N-methyl) | - | 3.59 (s) |
| Aromatic protons | - | 6.99–8.18 (m) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
